molecular formula C14H20FN5O7S B165822 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid CAS No. 127685-99-8

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

Cat. No. B165822
M. Wt: 421.4 g/mol
InChI Key: QWLPHRORYKWBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is a synthetic derivative of indole and imidazole, which are two important classes of organic compounds with diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the regulation of cell growth, differentiation, and survival.

Biochemical And Physiological Effects

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity in cells.

Future Directions

There are several future directions for the research on 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid. These include the development of more potent and selective derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to explore the potential applications of this compound in various fields, including medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid is a synthetic derivative of indole and imidazole that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound has been shown to have diverse biochemical and physiological effects and has been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives. The future directions for the research on this compound include the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid involves the reaction of 7-fluoroindole-5,6-dione with 2-aminoethyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with 2-amino-3-methylimidazole to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid has been extensively studied for its potential biological and pharmacological applications. It has been shown to have antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This compound has also been used as a tool compound for studying the structure-activity relationship of indole and imidazole derivatives.

properties

CAS RN

127685-99-8

Product Name

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

Molecular Formula

C14H20FN5O7S

Molecular Weight

421.4 g/mol

IUPAC Name

3-(2-aminoethyl)-7-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid

InChI

InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-8-9-6(3-7(14)10(8)15)5(1-2-12)4-13-9;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

QWLPHRORYKWBHE-UHFFFAOYSA-N

SMILES

CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)N=C1N.C1=C2C(=CNC2=C(C(=C1O)O)F)CCN.OS(=O)(=O)O

synonyms

5,6-dihydroxy-7-fluorotryptamine creatinine

Origin of Product

United States

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